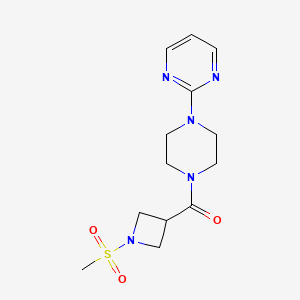
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C13H19N5O3S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, with the CAS number 1428357-01-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H19N5O3S, with a molecular weight of 325.39 g/mol. The structural features include an azetidine ring, a piperazine moiety, and a pyrimidine substituent, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1428357-01-0 |
| Molecular Formula | C13H19N5O3S |
| Molecular Weight | 325.39 g/mol |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related azetidine derivatives shows promising results against various cancer cell lines, indicating that the methylsulfonyl group may enhance bioactivity through improved solubility and receptor binding affinity .
Antimicrobial Activity
Compounds derived from piperazine and pyrimidine frameworks have been reported to possess antimicrobial properties. The presence of the methylsulfonyl group in this compound may contribute to enhanced activity against bacterial strains, as seen in related studies where structural modifications led to increased potency against resistant bacterial strains .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent is supported by its interaction with neurotransmitter receptors. Studies have indicated that similar piperazine derivatives can act as modulators for serotonin and dopamine receptors, suggesting that this compound might influence neurochemical pathways involved in mood and cognition .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and pyrimidine components can significantly affect potency and selectivity:
- Pyrimidine Substituents : Variations in the pyrimidine ring have shown to impact binding affinity to target receptors. For example, substituting different functional groups on the pyrimidine can enhance or diminish activity .
- Azetidine Ring Modifications : Alterations in the azetidine structure can lead to changes in metabolic stability and bioavailability. Compounds with less sterically hindered azetidine rings tend to exhibit better pharmacokinetic profiles .
Case Studies
Several studies have explored the biological activity of compounds closely related to this compound:
- Study on Anticancer Activity : A derivative demonstrated an EC50 value of 1.02 μM against a specific cancer cell line, indicating significant potency .
- Antimicrobial Efficacy : In vitro tests showed that a related compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the methylsulfonyl group can enhance efficacy .
属性
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3S/c1-22(20,21)18-9-11(10-18)12(19)16-5-7-17(8-6-16)13-14-3-2-4-15-13/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXHWPGDNVZUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














